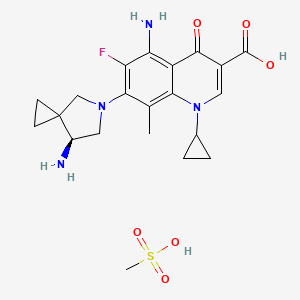

Olamufloxacin mesilate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La olamufloxacina mesilato es un agente antibacteriano sintético de la clase de las fluoroquinolonas. Inicialmente fue desarrollada por Abbott Laboratories y es conocida por su amplia actividad contra bacterias Gram-positivas y Gram-negativas. El compuesto es particularmente eficaz en el tratamiento de infecciones causadas por cepas bacterianas resistentes .

Métodos De Preparación

La síntesis de la olamufloxacina mesilato implica varios pasos:

Nitración: El ácido 2,4,5-trifluoro-3-metilbenzoico se nitra utilizando ácido sulfúrico y ácido nítrico para producir un derivado del ácido nitrobenzoico.

Conversión a cloruro de nitrobenzoilo: El derivado del ácido nitrobenzoico se convierte luego en cloruro de nitrobenzoilo utilizando cloruro de oxalilo en presencia de dimetilformamida.

Condensación: El cloruro de nitrobenzoilo se condensa con malonato de dietilo utilizando magnesio en etanol, lo que produce malonato de dietilo (2,4,5-trifluoro-3-metil-6-nitrobenzoílo).

Ciclización: El compuesto resultante se somete a ciclización para formar un derivado de quinolona.

Reducción: El grupo nitro del derivado de quinolona se reduce mediante hidrogenación sobre níquel Raney en ácido acético para dar un derivado amino.

Hidrólisis: La parte del éster etílico se hidroliza para proporcionar ácido carboxílico.

Formación del quelato de boro: El ácido carboxílico se trata con éter de trifluoruro de boro para formar un quelato de boro.

Análisis De Reacciones Químicas

Alkylation of N-Desmethyl Levofloxacin

Levofloxacin derivatives are synthesized by alkylating N-desmethyl levofloxacin with functionalized thienylethyl bromide derivatives. The reaction proceeds in dimethylformamide (DMF) with sodium bicarbonate as a base at room temperature .

Example Reaction:

N Desmethyl levofloxacin+Thienylethyl bromideNaHCO3,DMFLevofloxacin derivative e g Compound 6a

Conditions:

Electrochemical Oxidation Mechanisms

Levofloxacin undergoes voltage-dependent degradation in electrochemical systems using boron-doped diamond (BDD) electrodes :

| Voltage (V) | Primary Reaction Mechanism | Transformation Products |

|---|---|---|

| 1.0 | Elimination of H2 from piperazine moiety | Desethylene-levofloxacin derivatives |

| 1.25 | Methyl/methylene group elimination | Defluorinated intermediates |

| 1.5 | Hydroxyl radical substitution on piperazine | Hydroxylated metabolites |

Ecotoxicity Note:

Most transformation products exhibit lower predicted toxicity than the parent compound .

Chelation with Metal Ions

Levofloxacin forms stable chelates with Al3+, Cu2+, and Fe2+, reducing its partition coefficient by 60–70% .

Adsorption on Aluminum Hydroxide

Langmuir adsorption isotherm parameters :

| Compound | Adsorptive Capacity (rmax) | K (M−1) |

|---|---|---|

| Levofloxacin | 7.0 mg/g | 1.77 × 104 |

| Ofloxacin | 7.4 mg/g | 1.42 × 104 |

Adsorption Rate Order:

Norfloxacin (72.0%) > Enoxacin (61.0%) > Levofloxacin ≈ Ofloxacin (47–48%) .

Metabolic Pathways

Levofloxacin undergoes minimal metabolism in humans:

-

Primary Metabolites: Desmethyl-levofloxacin and levofloxacin-N-oxide (both pharmacologically inactive).

-

Excretion: >87% excreted unchanged in urine within 48 hours .

Key Enzymes:

FTIR Functional Group Analysis

Levofloxacin mesylate retains structural integrity in formulations, as confirmed by FTIR :

| Functional Group | Levofloxacin (cm−1) | Formulation Mixtures (cm−1) |

|---|---|---|

| C–H stretching (asymmetric) | 2974.43 | 2973–2974 |

| C═O stretching | 1724.54 | 1720–1723 |

| C═C stretching | 1619.32 | 1619.29–1619.62 |

Mechanism of Antibacterial Action

Levofloxacin inhibits bacterial DNA gyrase and topoisomerase IV, preventing DNA replication:

Aplicaciones Científicas De Investigación

Antibacterial Efficacy

Olamufloxacin mesilate has been evaluated for its effectiveness against various bacterial infections, including those caused by resistant strains. A study demonstrated that olamufloxacin exhibited superior antibacterial activity compared to other fluoroquinolones, particularly against strains resistant to ciprofloxacin and other commonly used antibiotics .

Table 1: Comparative Antibacterial Activity

| Antibiotic | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Olamufloxacin | 0.5 µg/mL |

| Ciprofloxacin | 2 µg/mL |

| Levofloxacin | 1 µg/mL |

Treatment of Respiratory Infections

Research has highlighted the distribution characteristics of olamufloxacin in lung epithelial lining fluid and alveolar macrophages, indicating its potential use in treating lower respiratory tract infections . The study found that the concentrations achieved in these tissues were significantly higher than those of ciprofloxacin, suggesting enhanced efficacy in pulmonary infections.

Clinical Trial for Chronic Epididymitis

A clinical trial involving 76 patients evaluated the efficacy of this compound combined with Fufang-Xuanju capsules in treating chronic epididymitis. The results indicated a significant improvement in pain scores and quality of life for patients receiving the combination therapy compared to those receiving olamufloxacin alone .

Table 2: Clinical Trial Results

| Treatment Group | Total Effective Rate (%) | Pain Score Reduction (Mean) | Quality of Life Score Improvement (Mean) |

|---|---|---|---|

| Olamufloxacin Alone | 63.6 | 3.5 | 4.0 |

| Olamufloxacin + Fufang-Xuanju | 83.7 | 5.2 | 6.8 |

Pharmacokinetics and Distribution

The pharmacokinetic profile of olamufloxacin indicates favorable absorption and distribution characteristics, particularly in tissues relevant to infection sites such as the lungs . Studies have shown that after oral administration, olamufloxacin achieves higher concentrations in lung tissues compared to plasma, which is advantageous for treating respiratory infections.

Safety and Side Effects

While this compound is generally well-tolerated, potential side effects include gastrointestinal disturbances and central nervous system effects, similar to other fluoroquinolones. Monitoring for adverse reactions is recommended during treatment.

Mecanismo De Acción

La olamufloxacina mesilato ejerce sus efectos antibacterianos inhibiendo la ADN girasa y la topoisomerasa IV bacterianas. Estas enzimas son esenciales para la replicación, transcripción y reparación del ADN bacteriano. Al inhibir estas enzimas, la olamufloxacina mesilato evita el superenrollamiento del ADN, lo que lleva a la interrupción de los procesos celulares bacterianos y, en última instancia, a la muerte celular .

Comparación Con Compuestos Similares

La olamufloxacina mesilato forma parte de la clase de antibióticos de las fluoroquinolonas, que incluye compuestos como ciprofloxacina, esparfloxacina y levofloxacina. En comparación con estos compuestos, la olamufloxacina mesilato ha mostrado una eficacia similar o superior en el tratamiento de infecciones causadas por cepas bacterianas resistentes. Su estructura única, particularmente la presencia de un residuo pirrolidínico espirocíclico, contribuye a sus propiedades farmacológicas distintivas .

Compuestos similares

- Ciprofloxacina

- Esparfloxacina

- Levofloxacina

La olamufloxacina mesilato destaca por su amplia actividad y su eficacia contra cepas resistentes, lo que la convierte en una adición valiosa a la clase de antibióticos de las fluoroquinolonas.

Propiedades

Número CAS |

167888-07-5 |

|---|---|

Fórmula molecular |

C21H27FN4O6S |

Peso molecular |

482.5 g/mol |

Nombre IUPAC |

5-amino-7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-1-cyclopropyl-6-fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid |

InChI |

InChI=1S/C20H23FN4O3.CH4O3S/c1-9-16-13(18(26)11(19(27)28)6-25(16)10-2-3-10)15(23)14(21)17(9)24-7-12(22)20(8-24)4-5-20;1-5(2,3)4/h6,10,12H,2-5,7-8,22-23H2,1H3,(H,27,28);1H3,(H,2,3,4)/t12-;/m1./s1 |

Clave InChI |

QCRMQMNCFYYEFX-UTONKHPSSA-N |

SMILES |

CC1=C2C(=C(C(=C1N3CC(C4(C3)CC4)N)F)N)C(=O)C(=CN2C5CC5)C(=O)O.CS(=O)(=O)O |

SMILES isomérico |

CC1=C2C(=C(C(=C1N3C[C@H](C4(C3)CC4)N)F)N)C(=O)C(=CN2C5CC5)C(=O)O.CS(=O)(=O)O |

SMILES canónico |

CC1=C2C(=C(C(=C1N3CC(C4(C3)CC4)N)F)N)C(=O)C(=CN2C5CC5)C(=O)O.CS(=O)(=O)O |

Key on ui other cas no. |

167888-07-5 |

Sinónimos |

HSR 903 HSR-903 olamufloxacin |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.